Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (60-80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Methyl 4-hydroxy-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and thioxo groups provide versatile sites for further chemical modifications, enhancing its potential for diverse applications .
Properties
IUPAC Name |
methyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-11-5(10)3-2-8-6(12)9-4(3)7/h2H,1H3,(H3,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCUARJYJLDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=S)N=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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